

14S(15R)-EET biosynthesis from arachidonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14S(15R)-EET

Cat. No.: B199683

[Get Quote](#)

An In-Depth Technical Guide to the Biosynthesis of 14,15-Epoxyeicosatrienoic Acid from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

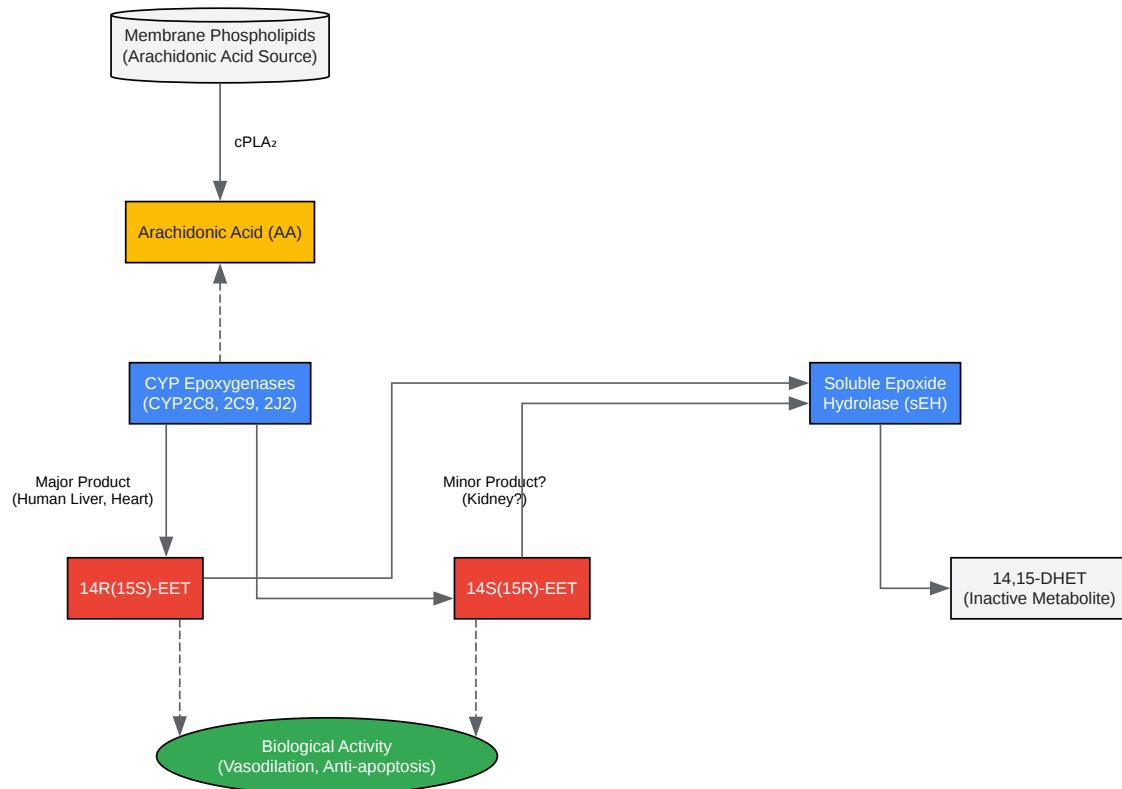
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.^{[1][2]} Among the four regioisomers, 14,15-EET is a potent endogenous mediator with significant roles in cardiovascular homeostasis, inflammation, and cell survival.^{[3][4]} Its biosynthesis is a critical control point for its physiological and pathological functions. This technical guide provides a detailed overview of the core biosynthetic pathway of 14,15-EET, with a specific focus on the stereochemistry of its formation. It includes quantitative data on enzyme kinetics and selectivity, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways.

Core Biosynthesis Pathway

The synthesis of 14,15-EET is a multi-step enzymatic process that begins with the liberation of its precursor, arachidonic acid (AA), from the cell membrane.

- Arachidonic Acid Release: In response to various stimuli (e.g., hormones, shear stress), cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the endoplasmic

reticulum and nuclear membrane.^[1] cPLA₂ hydrolyzes membrane phospholipids, releasing AA into the cytosol.


- **CYP-Mediated Epoxidation:** The free AA is then metabolized by CYP epoxygenases, which are primarily located in the endoplasmic reticulum.^[5] These enzymes utilize NADPH and molecular oxygen to insert an oxygen atom across one of the four double bonds of AA.^[1] Epoxidation at the C14-C15 double bond yields 14,15-EET.^[1] The primary human enzymes responsible for this reaction are members of the CYP2C and CYP2J subfamilies, including CYP2C8, CYP2C9, and CYP2J2.^{[6][7][8]}
- **Metabolism by Soluble Epoxide Hydrolase (sEH):** 14,15-EET is biologically active but has a short half-life. It is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding, and generally less active, diol: 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).^[2] This metabolic inactivation is a key regulatory step, and inhibition of sEH is a therapeutic strategy to augment the beneficial effects of endogenous EETs.^[3]

A Note on Stereochemistry: 14S(15R)-EET vs. 14R(15S)-EET

The epoxidation of the C14-C15 double bond is stereospecific, resulting in two possible enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET. This distinction is critical as biological activity can be highly enantioselective.

- Human CYP2C8 and CYP2C9, major hepatic epoxygenases, preferentially produce the 14(R),15(S)-EET enantiomer with high selectivity (86.2% and 62.5%, respectively).^[9]
- Human CYP2J2, the predominant epoxygenase in the heart, is also highly enantioselective for 14(R),15(S)-EET.^{[6][10]}
- However, the 14(S),15(R)-EET enantiomer is reported to be the predominant form in the kidney and has been shown to be a potent anti-apoptotic agent.^[11] While the primary human CYPs characterized to date favor the R,S form, the S,R enantiomer can be selectively produced by engineered bacterial P450s (e.g., F87V BM3), suggesting that specific, perhaps yet uncharacterized, enzymes may be responsible for its endogenous production in certain tissues.^[11]

Given the user's specific interest in **14S(15R)-EET**, it is important to note this complexity. While much of the available kinetic and selectivity data pertains to the more commonly produced 14R(15S)-EET, the biological significance of **14S(15R)-EET** warrants its distinction and further study.

[Click to download full resolution via product page](#)

Figure 1. Biosynthesis and metabolism of 14,15-EET enantiomers.

Quantitative Data

The efficiency and selectivity of 14,15-EET biosynthesis are critical determinants of its biological concentration and activity. The following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetics for Arachidonic Acid Epoxidation

Enzyme	Km (μM)	Vmax (pmol/min/pmo I P450)	Kinetic Model	Source
Human CYP2C8	~35	14.1 ± 3.9 (in HLM)	Substrate Inhibition (Ks < 5 μM)	[12][13]
Human CYP2J2	Not specified	Not specified	Substrate Inhibition (Ks ~ 31 μM)	[14][15]

| Human CYP2C8*3 variant | Not specified | 35-40% of wild-type | Michaelis-Menten | [16] |

Note: Kinetic parameters for CYP enzymes can vary significantly based on the in vitro system (e.g., recombinant enzyme vs. human liver microsomes (HLM)). Both CYP2C8 and CYP2J2 show substrate inhibition at higher AA concentrations.[13][15]

Table 2: Regio- and Stereoselectivity of Human CYP Epoxygenases

Enzyme	Regioisomer Ratio (14,15- : 11,12- : 8,9- EET)	% Total Metabolites as EETs	14,15-EET Enantiomeric Excess (%) 14R,15S)	Source
Human CYP2C8	1.25 : 1.00 : 0	68%	86.2%	[9]
Human CYP2C9	2.3 : 1.0 : 0.5	69%	62.5%	[9]

| Human CYP2J2 | Predominantly 11,12- and 14,15-EET | Not specified | Highly selective for 14R,15S | [5][6] |

Table 3: Biological Activity of 14,15-EET

Biological Effect	Enantiomer(s)	Potency (EC ₅₀ / IC ₅₀)	System	Source
Vasorelaxation	Racemic 14,15-EET	ED ₅₀ = 2.2 μM	Bovine Coronary Arteries	[17]

| Anti-apoptosis | 14S,15R-EET | Not specified | Porcine Kidney Epithelial Cells (LLCPKcl4) | [11] |

Key Downstream Signaling Pathway: PI3K/Akt

One of the most well-characterized functions of 14,15-EET is its potent pro-survival and anti-apoptotic effect, which is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11]

- Receptor Activation: 14,15-EET is thought to bind to a putative G-protein coupled receptor (GPCR) on the cell surface, although a specific high-affinity receptor has yet to be definitively identified.
- PI3K Activation: This binding event leads to the activation of PI3K.
- PIP₃ Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
- Akt Recruitment and Phosphorylation: PIP₃ acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane. Here, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).
- Inhibition of Apoptosis: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, thereby promoting cell survival.[18]

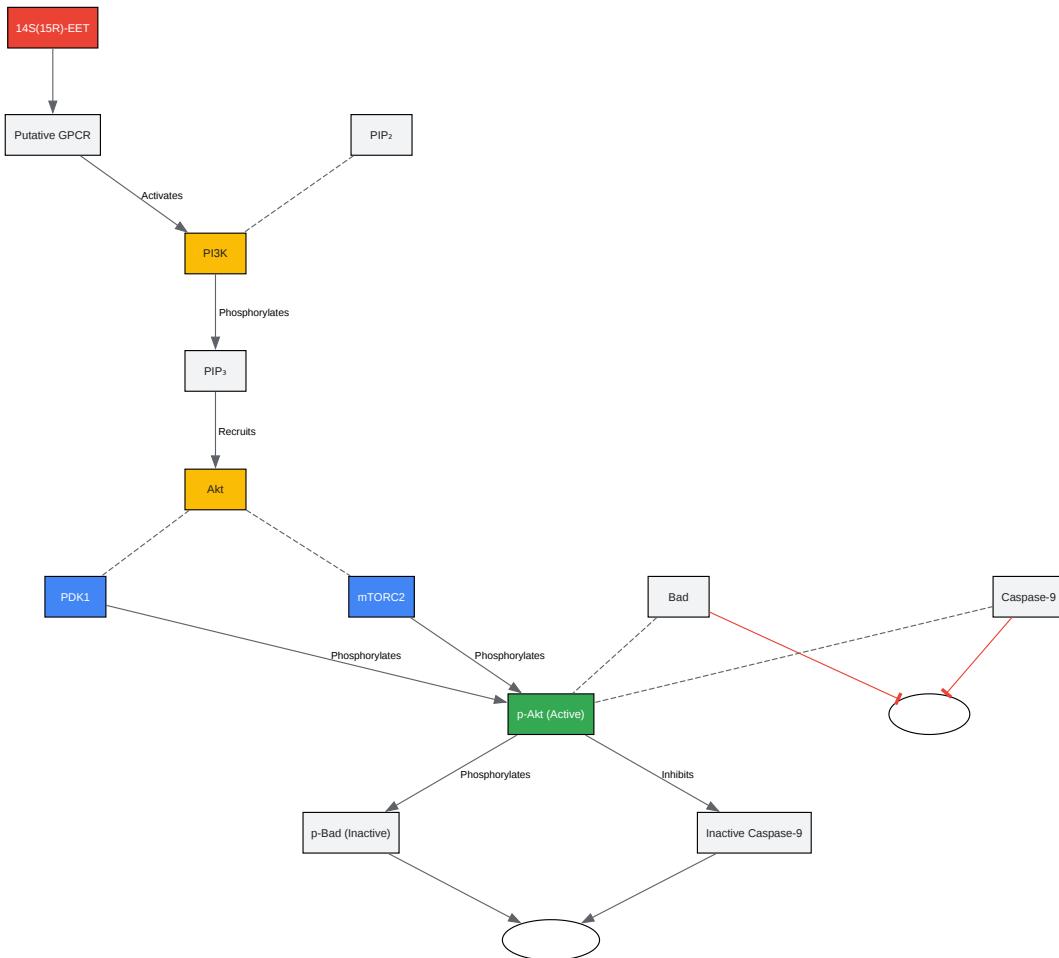

[Click to download full resolution via product page](#)

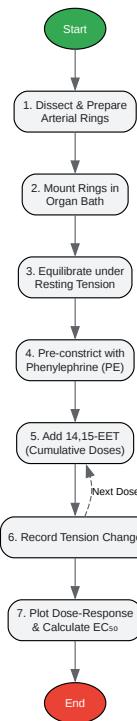
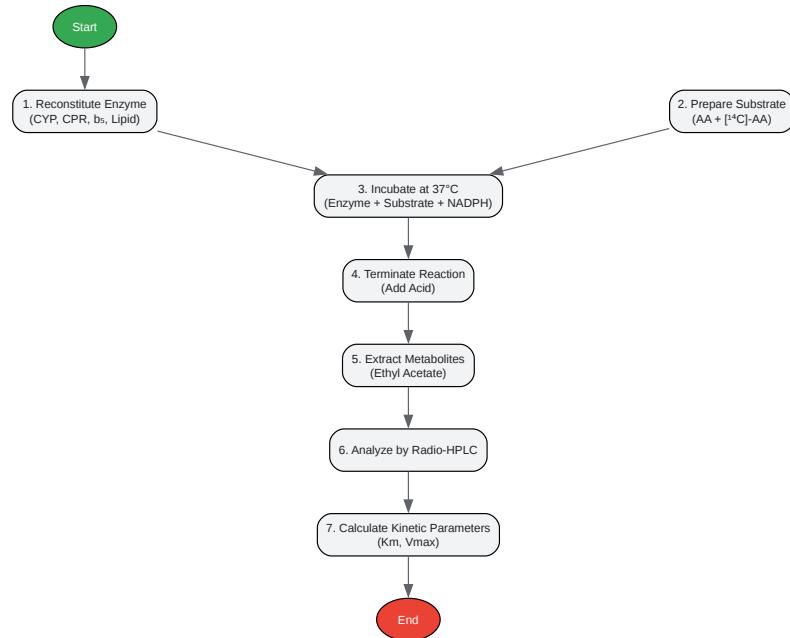
Figure 2. Anti-apoptotic signaling of **14S(15R)-EET** via the PI3K/Akt pathway.

Experimental Protocols

Protocol 1: In Vitro CYP Epoxigenase Activity Assay

This protocol describes a method to determine the kinetic parameters of AA metabolism by a specific recombinant CYP enzyme.[9][19]

Materials and Reagents:



- Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

- Cytochrome P450 reductase (CPR)
- Cytochrome b₅
- 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Arachidonic acid (substrate), stock solution in ethanol
- [¹⁴C]-Arachidonic acid (tracer)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
- Methanol, Acetonitrile, Water (HPLC grade)
- Formic acid or Acetic acid
- Scintillation cocktail and vials

Procedure:

- **Reconstitution of Enzyme:** Prepare the reconstituted enzyme system by pre-incubating the CYP enzyme, CPR, cytochrome b₅, and DLPC in potassium phosphate buffer on ice for 15-30 minutes.
- **Substrate Preparation:** Prepare serial dilutions of arachidonic acid in buffer. Spike each dilution with a small amount of [¹⁴C]-AA to a final specific activity.
- **Reaction Incubation:**
 - In a microcentrifuge tube, add the reconstituted enzyme mixture.
 - Add the arachidonic acid substrate mixture.
 - Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate.
 - Initiate the reaction by adding the NADPH regenerating system.

- Incubate at 37°C with shaking for a predetermined linear time (e.g., 10-20 minutes).
- Reaction Termination: Stop the reaction by adding 100 µL of 2 M formic or acetic acid.
- Extraction: Extract the lipids by adding 600 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness under nitrogen.
- Analysis:
 - Reconstitute the dried extract in a small volume of mobile phase (e.g., 50:50 methanol:water).
 - Inject onto a reverse-phase HPLC system (e.g., C18 column) coupled with a radioactivity detector.
 - Separate the metabolites using a gradient of acetonitrile and water with 0.1% formic acid.
 - Identify and quantify the EET peaks based on the retention times of authentic standards.
- Data Analysis: Calculate the rate of formation for each metabolite. Plot the reaction velocity against substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten, substrate inhibition) using non-linear regression analysis to determine Km and Vmax.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]
- 9. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitritative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arachidonic Acid Metabolism by Human Cardiovascular CYP2J2 is Modulated by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [14S(15R)-EET biosynthesis from arachidonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b199683#14s-15r-eet-biosynthesis-from-arachidonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com